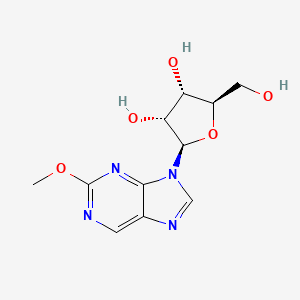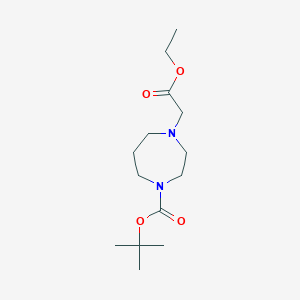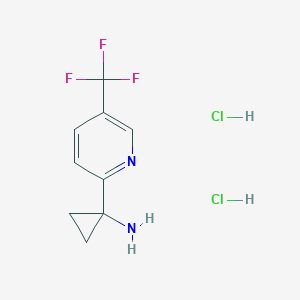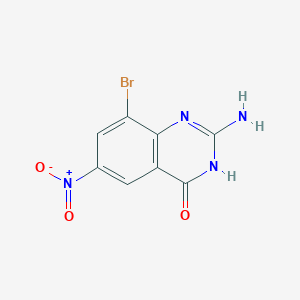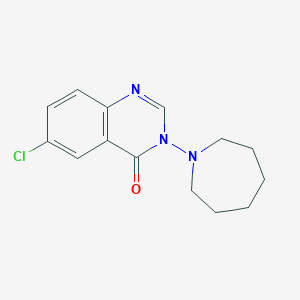
3-(Azepan-1-yl)-6-chloroquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azepan-1-yl)-6-chloroquinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core structure substituted with an azepane ring and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-yl)-6-chloroquinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Azepane Substitution: The azepane ring can be introduced through nucleophilic substitution reactions, where the amine group of azepane reacts with the quinazolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and environmentally friendly reagents.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Azepan-1-yl)-6-chloroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
3-(Azepan-1-yl)-6-chloroquinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 3-(Azepan-1-yl)-6-chloroquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring and the chlorine atom contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloroquinazolin-4(3H)-one: Lacks the azepane ring, which may result in different biological activity and chemical properties.
3-(Piperidin-1-yl)-6-chloroquinazolin-4(3H)-one: Similar structure but with a piperidine ring instead of an azepane ring, leading to variations in its biological activity.
Uniqueness
3-(Azepan-1-yl)-6-chloroquinazolin-4(3H)-one is unique due to the presence of the azepane ring, which can influence its pharmacokinetic properties and binding interactions. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds.
Eigenschaften
CAS-Nummer |
89804-97-7 |
|---|---|
Molekularformel |
C14H16ClN3O |
Molekulargewicht |
277.75 g/mol |
IUPAC-Name |
3-(azepan-1-yl)-6-chloroquinazolin-4-one |
InChI |
InChI=1S/C14H16ClN3O/c15-11-5-6-13-12(9-11)14(19)18(10-16-13)17-7-3-1-2-4-8-17/h5-6,9-10H,1-4,7-8H2 |
InChI-Schlüssel |
ZGUKXODIJAKXPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)N2C=NC3=C(C2=O)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine](/img/structure/B11843261.png)
![2-Amino-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11843269.png)
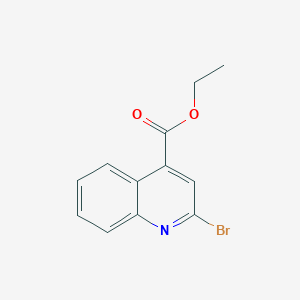

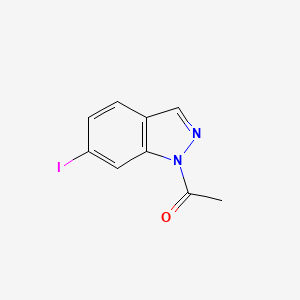
![7-(4-Chlorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11843290.png)

